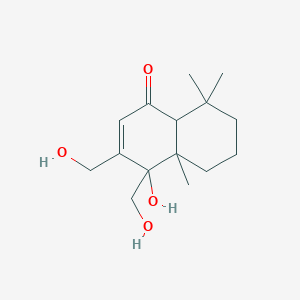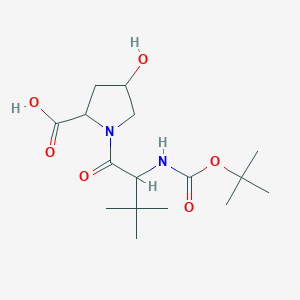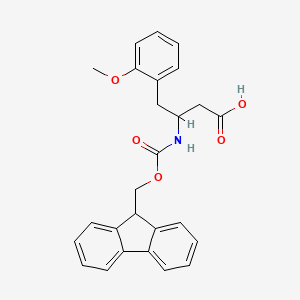
(R)-3-(Fmoc-amino)-4-(2-methoxyphenyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-(Fmoc-amino)-4-(2-methoxyphenyl)butanoic acid is a chemical compound with the molecular formula C20H21NO4. It is a derivative of butanoic acid, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Fmoc-amino)-4-(2-methoxyphenyl)butanoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Formation of the butanoic acid backbone: The butanoic acid backbone is constructed through a series of reactions, including alkylation and esterification.
Introduction of the methoxyphenyl group: The methoxyphenyl group is introduced via a substitution reaction, often using a methoxyphenyl halide as the reagent.
Deprotection: The Fmoc group is removed under mild basic conditions, typically using piperidine in a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of ®-3-(Fmoc-amino)-4-(2-methoxyphenyl)butanoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions
®-3-(Fmoc-amino)-4-(2-methoxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The methoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like methoxyphenyl halides and nucleophiles such as amines or thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
®-3-(Fmoc-amino)-4-(2-methoxyphenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex molecules due to its stability and ease of deprotection.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-3-(Fmoc-amino)-4-(2-methoxyphenyl)butanoic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Upon completion of the synthesis, the Fmoc group is removed under mild basic conditions, revealing the free amino group for further reactions or biological activity.
相似化合物的比较
Similar Compounds
®-3-(Fmoc-amino)-4-phenylbutanoic acid: Similar structure but lacks the methoxy group.
®-3-(Boc-amino)-4-(2-methoxyphenyl)butanoic acid: Uses a different protecting group (Boc) instead of Fmoc.
®-3-(Fmoc-amino)-4-(4-methoxyphenyl)butanoic acid: The methoxy group is positioned differently on the phenyl ring.
Uniqueness
®-3-(Fmoc-amino)-4-(2-methoxyphenyl)butanoic acid is unique due to the presence of the Fmoc protecting group and the specific positioning of the methoxy group on the phenyl ring. This combination provides distinct reactivity and stability, making it particularly useful in peptide synthesis and other applications.
属性
分子式 |
C26H25NO5 |
|---|---|
分子量 |
431.5 g/mol |
IUPAC 名称 |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C26H25NO5/c1-31-24-13-7-2-8-17(24)14-18(15-25(28)29)27-26(30)32-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h2-13,18,23H,14-16H2,1H3,(H,27,30)(H,28,29) |
InChI 键 |
BMJCBHCWKXMPEH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


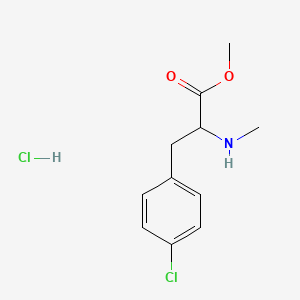
![3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}oxolane-3-carboxylic acid](/img/structure/B12309405.png)
![3-(2-Bromophenoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12309407.png)
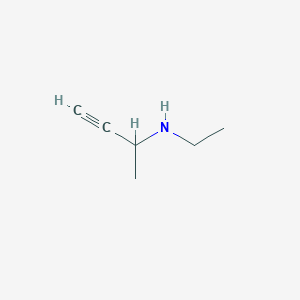

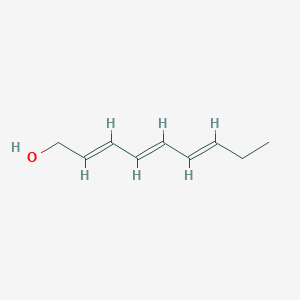

![1,1,1b,2-tetramethyl-1aH,2H,3H,6aH-cyclopropa[a]indene-4,6-dione](/img/structure/B12309446.png)

![5-Cyclopropyl-9-methyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B12309449.png)
